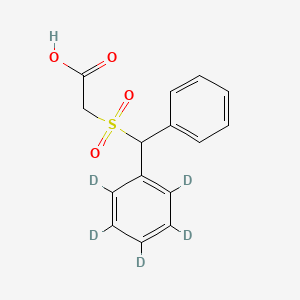

Modafinil acid sulfone-d5

Katalognummer:

B12423286

Molekulargewicht:

295.4 g/mol

InChI-Schlüssel:

XTXZDQKYJIHOMB-DYVTXVBDSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

Modafinil acid sulfone-d5 is a useful research compound. Its molecular formula is C15H14O4S and its molecular weight is 295.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Modafinil acid sulfone-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Modafinil acid sulfone-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality Modafinil acid sulfone-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Modafinil acid sulfone-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model

Eigenschaften

Molekularformel |

C15H14O4S |

|---|---|

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetic acid |

InChI |

InChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D |

InChI-Schlüssel |

XTXZDQKYJIHOMB-DYVTXVBDSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O)[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Modafinil Acid Sulfone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Modafinil acid sulfone-d5, a deuterated metabolite of Modafinil. The information compiled herein is intended to support research and development activities by providing key properties, plausible synthesis and application protocols, and a clear understanding of its role in metabolic pathways and analytical workflows.

Compound Identification and Properties

Modafinil acid sulfone-d5 is the deuterium-labeled form of Modafinil acid sulfone. The incorporation of five deuterium atoms on one of the phenyl rings makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.[1] Deuterated standards are crucial in drug development for accurately studying pharmacokinetics and metabolism.[1]

Table 1: Core Identification of Modafinil Acid Sulfone-d5

| Identifier | Value | Reference |

| CAS Number | 2747915-46-2 | [1][2] |

| Molecular Formula | C₁₅H₉D₅O₄S | [1][3] |

| IUPAC Name | 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetic acid | [4] |

Table 2: Physicochemical Properties of Modafinil Acid Sulfone-d5

| Property | Value | Source |

| Molecular Weight | 295.37 g/mol | [1][3] |

| Monoisotopic Mass | 295.09266383 Da | [4] |

| Computed XLogP3 | 2.4 | [4] |

| Topological Polar Surface Area | 79.8 Ų | [4] |

| Primary Use | Internal Standard for Mass Spectrometry | [1] |

Metabolic Pathway of Modafinil

Modafinil undergoes extensive metabolism in vivo, with two primary circulating metabolites being modafinil acid and modafinil sulfone.[5] The formation of modafinil sulfone is an achiral process that removes the stereocenter present in the parent drug.[5] Further metabolic processes can lead to the formation of Modafinil acid sulfone. While the parent sulfone metabolite is largely considered inactive in promoting wakefulness, it has demonstrated some anticonvulsant properties in animal studies.[5] The deuterated analog, Modafinil acid sulfone-d5, serves as an analytical tool to study these metabolic transformations.

Caption: Metabolic pathway of Modafinil to its primary and secondary metabolites.

Experimental Protocols

While specific, proprietary synthesis protocols for Modafinil acid sulfone-d5 are not publicly available, a plausible synthetic route can be derived from established methods for synthesizing modafinil and its analogs.[6][7] Its primary application is as an internal standard in bioanalytical methods.

Plausible Synthesis Protocol

The synthesis would logically start from a deuterated precursor to introduce the stable isotope label, followed by the construction of the side chain and subsequent oxidation.

-

Step 1: Synthesis of Deuterated Benzhydryl Thioacetic Acid.

-

Reaction: Commercially available Benzhydrol-d5 is reacted with thioglycolic acid under acidic conditions (e.g., H₂SO₄ in acetic acid).

-

Methodology: Equimolar amounts of Benzhydrol-d5 and thioglycolic acid are dissolved in glacial acetic acid. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for 2-4 hours.

-

Workup: The reaction mixture is cooled and poured into ice water, causing the product, 2-((phenyl(phenyl-d5)methyl)thio)acetic acid, to precipitate. The solid is collected by filtration, washed with water, and dried.

-

-

Step 2: Oxidation to Modafinil Acid Sulfone-d5.

-

Reaction: The sulfide intermediate is oxidized to the corresponding sulfone.

-

Methodology: The dried intermediate from Step 1 is dissolved in a suitable solvent like acetic acid. An excess of an oxidizing agent, such as 30% hydrogen peroxide, is added portion-wise while controlling the temperature.[7] The reaction is stirred at room temperature or with gentle heating until TLC or LC-MS analysis shows complete conversion of the starting material.

-

Workup: The mixture is again poured into ice water. The resulting precipitate, Modafinil acid sulfone-d5, is filtered, washed thoroughly with water to remove residual acid and oxidant, and then dried under vacuum. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Bioanalytical Application Protocol: LC-MS/MS Quantification

This protocol outlines the use of Modafinil acid sulfone-d5 as an internal standard (IS) for quantifying Modafinil acid sulfone in biological matrices like plasma.

-

Preparation of Standards and Samples:

-

Stock solutions of the analyte (Modafinil acid sulfone) and the IS (Modafinil acid sulfone-d5) are prepared in a suitable organic solvent (e.g., methanol) at 1 mg/mL.

-

Calibration standards are prepared by spiking blank plasma with known concentrations of the analyte.

-

A working solution of the IS is prepared by diluting the stock solution.

-

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of a plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

-

MRM Transitions:

-

Modafinil acid sulfone (Analyte): Q1/Q3 transition (e.g., m/z 290.1 -> 167.1).

-

Modafinil acid sulfone-d5 (IS): Q1/Q3 transition (e.g., m/z 295.1 -> 172.1).

-

-

-

Data Analysis:

-

The peak area of the analyte is normalized to the peak area of the IS for each injection.

-

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration for the calibration standards.

-

The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Analytical Workflow Visualization

The use of a deuterated internal standard is fundamental to modern bioanalytical workflows, ensuring precision and accuracy by correcting for variations during sample processing and analysis.

Caption: Workflow for bioanalytical quantification using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. Modafinil-d5 Acid Sulfone | Axios Research [axios-research.com]

- 4. Modafinil acid sulfone-d5 | C15H14O4S | CID 163322120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Modafinil sulfone - Wikipedia [en.wikipedia.org]

- 6. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20040106829A1 - Process for the synthesis of modafinil - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Modafinil Acid Sulfone-d5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Modafinil acid sulfone-d5, a deuterated analog of a primary metabolite of the wakefulness-promoting agent Modafinil. This document details a plausible synthetic pathway, outlines key experimental protocols, and presents expected characterization data. The information herein is intended to serve as a technical guide for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Modafinil is a well-established therapeutic agent for the treatment of narcolepsy and other sleep disorders. Its metabolism in vivo leads to the formation of two major, pharmacologically inactive metabolites: Modafinil acid and Modafinil sulfone. The corresponding Modafinil acid sulfone is a subsequent oxidation product. Deuterated standards, such as Modafinil acid sulfone-d5, are indispensable tools in pharmacokinetic and metabolic studies, often utilized as internal standards for mass spectrometry-based quantification to ensure accuracy and precision. This guide focuses on the chemical synthesis and analytical characterization of this important research compound.

Synthesis Pathway

The synthesis of Modafinil acid sulfone-d5 can be logically approached through a multi-step process commencing with a readily available deuterated starting material, benzene-d6. The proposed synthetic route is outlined below.

Isotopic Purity of Modafinil Acid Sulfone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil acid sulfone-d5 is the deuterium-labeled analog of Modafinil acid sulfone, a major metabolite of the wakefulness-promoting agent Modafinil. Labeled compounds such as Modafinil acid sulfone-d5 are critical internal standards for quantitative bioanalytical assays, particularly those employing mass spectrometry. The accuracy of such assays is fundamentally dependent on the isotopic purity of the internal standard. This guide provides an in-depth overview of the methods used to determine the isotopic purity of Modafinil acid sulfone-d5 and presents typical data for commercially available standards.

The Significance of Isotopic Purity

Isotopic purity refers to the percentage of a compound that is substituted with the desired isotope at the specified positions. For Modafinil acid sulfone-d5, the ideal molecule contains five deuterium atoms. However, due to the nature of chemical synthesis, a distribution of isotopic species is typically present. This includes the unlabeled compound (d0) and molecules with fewer than five deuterium atoms (d1-d4). High isotopic purity is crucial for:

-

Accurate Quantification: The presence of unlabeled species in the internal standard can lead to an overestimation of the analyte concentration.

-

Method Sensitivity: A well-defined and highly enriched isotopic standard minimizes background noise and improves the signal-to-noise ratio.

-

Regulatory Compliance: Regulatory bodies often require thorough characterization of internal standards used in pharmacokinetic and clinical studies.

Data Presentation: Isotopic Distribution of Modafinil Acid Sulfone-d5

While specific batch-to-batch variations exist, a representative isotopic distribution for commercially available Modafinil acid sulfone-d5 is presented below. This data is typically obtained using high-resolution mass spectrometry.

| Isotopic Species | Mass Shift (from d0) | Relative Abundance (%) |

| d0 (Unlabeled) | 0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 2.0 |

| d4 | +4 | ~ 5.0 |

| d5 | +5 | > 90.0 |

Note: The above data is illustrative. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific isotopic purity data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Modafinil acid sulfone-d5 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The mass difference between hydrogen (¹H) and deuterium (²H or D) allows for the differentiation and relative quantification of the different isotopic species of Modafinil acid sulfone-d5.

Detailed Methodology:

-

Sample Preparation:

-

A stock solution of Modafinil acid sulfone-d5 is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

This stock solution is further diluted to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

-

-

Instrumentation and Parameters:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for its ability to resolve closely spaced isotopic peaks.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Modafinil acid sulfone.

-

Analysis Mode: The analysis is typically performed in full scan mode to capture the entire isotopic cluster of the molecular ion.

-

Mass Range: The scan range is set to encompass the expected m/z values of the unlabeled (d0) to the fully labeled (d5) species. For Modafinil acid sulfone (C₁₅H₁₄O₄S, MW ≈ 290.34 g/mol ), the d5 analog (C₁₅H₉D₅O₄S) will have a molecular weight of approximately 295.37 g/mol .

-

Resolution: A resolving power of at least 10,000 is recommended to ensure baseline separation of the isotopic peaks.

-

-

Data Analysis:

-

The mass spectrum of the molecular ion region is examined.

-

The peak corresponding to each isotopic species (d0, d1, d2, d3, d4, d5) is identified.

-

The area under each peak is integrated.

-

The relative abundance of each species is calculated as a percentage of the total integrated area of all isotopic peaks.

-

The isotopic purity is typically reported as the relative abundance of the desired d5 species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. While ¹H NMR is used to observe protons, ²H (or D) NMR can be used to directly observe the deuterium nuclei. The absence of signals in a ¹H NMR spectrum at positions known to be deuterated, coupled with the presence of corresponding signals in a ²H NMR spectrum, confirms the location of the deuterium labels.

Detailed Methodology:

-

Sample Preparation:

-

A sufficient amount of the Modafinil acid sulfone-d5 sample (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d). The choice of solvent is critical to avoid interfering signals.

-

-

¹H NMR Spectroscopy:

-

A standard ¹H NMR spectrum is acquired.

-

The spectrum is compared to the spectrum of an unlabeled standard of Modafinil acid sulfone.

-

The absence or significant reduction in the intensity of proton signals corresponding to the deuterated positions (typically on one of the phenyl rings for Modafinil-d5 analogs) provides evidence of successful deuteration.

-

-

²H NMR Spectroscopy:

-

A ²H NMR spectrum is acquired. This requires a spectrometer equipped with a deuterium probe or a broadband probe that can be tuned to the deuterium frequency.

-

The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the absent signals in the ¹H NMR spectrum confirms the positions of the deuterium labels.

-

-

Data Analysis:

-

Integration of the signals in the ²H NMR spectrum can provide a quantitative measure of the relative amounts of deuterium at different positions, although this is less straightforward for determining overall isotopic purity compared to mass spectrometry.

-

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining isotopic purity by mass spectrometry.

Logical Relationship of Analytical Techniques

Caption: Relationship between MS and NMR in purity assessment.

Conclusion

The determination of the isotopic purity of Modafinil acid sulfone-d5 is a critical step in its validation as an internal standard for quantitative assays. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization, ensuring both the quantitative isotopic distribution and the correct positioning of the deuterium labels. Researchers must consult the Certificate of Analysis for batch-specific data to ensure the accuracy and reliability of their analytical methods.

A Technical Guide to Commercial Sourcing and Application of Modafinil Acid Sulfone-d5

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the commercial availability and potential applications of Modafinil acid sulfone-d5, a deuterated metabolite of Modafinil. This document is intended to serve as a resource for researchers in pharmacology, toxicology, and analytical chemistry who require a stable isotope-labeled internal standard for the quantitative analysis of Modafinil and its metabolites.

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy and other sleep disorders.[1] Its metabolism in humans is complex, leading to the formation of two primary circulating metabolites: modafinil acid and modafinil sulfone.[2] Modafinil acid sulfone is a further oxidized product. For pharmacokinetic, toxicokinetic, and drug metabolism studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of analytes in biological matrices using mass spectrometry. Modafinil acid sulfone-d5 is the deuterium-labeled form of Modafinil acid sulfone, designed for use as an internal standard in such assays.[3][4]

Commercial Suppliers and Product Specifications

Several specialized chemical suppliers offer Modafinil acid sulfone-d5 for research purposes. The following table summarizes the key quantitative data for the products offered by prominent vendors. It is important for researchers to verify the certificate of analysis for lot-specific information.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | Modafinil acid sulfone-d5 | HY-143991S | 2747915-46-2 | C₁₅H₉D₅O₄S | 295.37 |

| Axios Research | Modafinil-d5 Acid Sulfone | AR-M02149 | N/A | C₁₅H₉O₄SD₅ | 295.37 |

Note: Data is compiled from publicly available information on supplier websites.[3][4][5] Researchers should always consult the supplier's documentation for the most current and detailed specifications.

Metabolic Pathway of Modafinil

The metabolic fate of Modafinil involves several enzymatic transformations. The primary pathway leading to the formation of Modafinil acid sulfone is illustrated in the diagram below. This visualization helps in understanding the relationship between the parent drug and its key metabolites.

Caption: Figure 1. Metabolic Pathway of Modafinil

Experimental Protocols: Use as an Internal Standard

While specific protocols are application-dependent, the following provides a detailed methodology for the use of Modafinil acid sulfone-d5 as an internal standard in a typical LC-MS/MS-based bioanalytical assay for the quantification of Modafinil and its metabolites in a biological matrix like plasma. This protocol is a representative example and may require optimization.

Objective: To quantify the concentration of Modafinil and its metabolites in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Modafinil acid sulfone-d5 as an internal standard.

Materials:

-

Modafinil acid sulfone-d5 (from a commercial supplier)

-

Reference standards for Modafinil and its non-deuterated metabolites

-

Control (blank) human plasma

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

-

Calibrated pipettes and standard laboratory glassware

-

Vortex mixer and centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Modafinil acid sulfone-d5 (Internal Standard, IS) at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution of the IS at a concentration of 100 ng/mL by diluting with 50:50 methanol:water.

-

Prepare stock solutions of the analytes (Modafinil, Modafinil acid, Modafinil sulfone, and Modafinil acid sulfone) at 1 mg/mL in methanol.

-

Create a series of combined working solutions of the analytes for the calibration curve and quality control (QC) samples by serial dilution of the stock solutions.

-

-

Sample Preparation (Protein Precipitation Method):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analytes.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each analyte and the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow for Quantitative Analysis

The logical flow of a bioanalytical method development and validation project utilizing a deuterated internal standard is depicted in the following diagram.

Caption: Figure 2. General Workflow for Quantitative Bioanalysis

Conclusion

Modafinil acid sulfone-d5 is a critical tool for researchers engaged in the quantitative analysis of Modafinil and its metabolites. Its commercial availability from specialized suppliers facilitates its use as an internal standard in robust and reliable bioanalytical methods, such as LC-MS/MS. The information and representative protocols provided in this guide are intended to assist scientists in the procurement and application of this valuable research chemical. As with any analytical method, researchers should perform their own optimization and validation to ensure the results meet the specific requirements of their studies.

References

Modafinil acid sulfone-d5 certificate of analysis

An In-depth Technical Guide to the Certificate of Analysis for Modafinil Acid Sulfone-d5

Introduction

Modafinil acid sulfone-d5 is the deuterium-labeled analog of Modafinil acid sulfone, a primary metabolite of the wakefulness-promoting agent, Modafinil.[1][2] As a stable isotope-labeled compound, it serves as an ideal internal standard for quantitative bioanalytical studies, particularly in assays utilizing mass spectrometry.[1][3] The use of a deuterated standard allows for precise quantification by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Modafinil acid sulfone-d5, intended for researchers, scientists, and drug development professionals.

Data Presentation

A Certificate of Analysis for a reference standard like Modafinil acid sulfone-d5 provides critical information about its identity, purity, and quality. The following tables summarize the quantitative data typically found in such a document.

Table 1: Compound Identification and Chemical Properties

| Parameter | Specification |

| Chemical Name | 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetic acid[4] |

| Catalogue Number | AR-M02149[3] |

| CAS Number | 2747915-46-2[1][5] |

| Molecular Formula | C₁₅H₉D₅O₄S[1][3] |

| Molecular Weight | 295.37 g/mol [1][3] |

| Structure | (Reference to chemical structure image) |

Table 2: Physicochemical Data

| Parameter | Specification |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage Conditions | Store at -20°C for long-term stability. Shipped at room temperature.[1] |

Table 3: Analytical Data Summary

| Analytical Test | Method | Result |

| Purity (by HPLC) | RP-HPLC | ≥98% |

| Identity Confirmation | High-Resolution Mass Spectrometry (HRMS) | Conforms to structure |

| Structural Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation |

| Residual Solvents | GC-HS | Meets USP <467> limits |

| Water Content | Karl Fischer Titration | ≤0.5% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the results presented in a CoA. The following sections describe the protocols for the key analytical techniques used to certify Modafinil acid sulfone-d5.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the chemical purity of the compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[6]

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common ratio is 55:45 (v/v) or 60:40 (v/v).[6][7]

-

Injection Volume: 20 µL.[6]

-

Procedure:

-

A standard solution of Modafinil acid sulfone-d5 is prepared in the mobile phase at a known concentration (e.g., 100 µg/mL).

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to Modafinil acid sulfone-d5 is measured.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the compound by providing a highly accurate mass measurement.

-

Instrumentation: A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system, such as a Q-Exactive platform.[8]

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

-

Procedure:

-

A dilute solution of the sample is infused directly or via LC into the mass spectrometer.

-

The instrument is calibrated to ensure high mass accuracy.

-

The exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is measured.

-

The measured mass is compared to the theoretical exact mass calculated from the molecular formula (C₁₅H₉D₅O₄S). The deviation should be within a narrow tolerance (e.g., < 5 ppm).

-

Fragmentation analysis (MS/MS) can also be performed to further confirm the structure by comparing the fragmentation pattern to that of a non-labeled standard or theoretical fragmentation.

-

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and determining the extent and location of deuterium incorporation.[9]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).

-

Experiments:

-

¹H NMR: This spectrum is used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals should correspond to the non-deuterated parts of the molecule.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

²H NMR (Deuterium NMR): Can be used to directly observe the deuterium signals, confirming their presence and chemical environment.

-

-

Procedure:

-

A precise amount of the sample is dissolved in the deuterated NMR solvent.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm the expected molecular structure.

-

The absence of proton signals in the d5-phenyl ring region of the ¹H NMR spectrum confirms successful deuteration. Isotopic purity can be estimated by comparing the residual proton signals in this region to a known internal standard.

-

Visualizations

Diagrams are provided to illustrate key processes related to the analysis and biological context of Modafinil acid sulfone-d5.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modafinil sulfone - Wikipedia [en.wikipedia.org]

- 3. Modafinil-d5 Acid Sulfone | Axios Research [axios-research.com]

- 4. Modafinil acid sulfone-d5 | C15H14O4S | CID 163322120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. RP-HPLC method for quantifying modafinil in bulk and tablets. [wisdomlib.org]

- 8. Development and Validation of an Analytical Method to Identify and Quantitate Novel Modafinil Analogs in Dietary Supplements | FDA [fda.gov]

- 9. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary metabolites of Modafinil, focusing on their pharmacokinetic profiles, the metabolic pathways involved in their formation, and detailed methodologies for their analysis. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction to Modafinil Metabolism

Modafinil, a wakefulness-promoting agent, is extensively metabolized in the liver, with approximately 90% of the administered dose being eliminated as metabolites and less than 10% excreted as the unchanged drug.[1][2] The primary metabolic pathways include amide hydrolysis and cytochrome P450 (CYP) mediated oxidation.[1][3] These processes lead to the formation of two major, pharmacologically inactive metabolites: modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056).[4][5] Understanding the formation and disposition of these metabolites is crucial for a complete characterization of the drug's pharmacokinetics and for assessing potential drug-drug interactions.

Primary Metabolites of Modafinil

The two principal metabolites of modafinil circulating in plasma are modafinil acid and modafinil sulfone.[4][5]

-

Modafinil Acid (CRL-40467): This is the major metabolite, formed through the hydrolytic deamidation of the acetamide group of modafinil.[1] This reaction is catalyzed by amidase/esterase enzymes.[4] Modafinil acid is pharmacologically inactive and does not contribute to the wake-promoting effects of the parent drug.[4]

-

Modafinil Sulfone (CRL-41056): This achiral metabolite is formed by the S-oxidation of modafinil, a reaction primarily mediated by the cytochrome P450 enzyme CYP3A4.[6] Similar to modafinil acid, modafinil sulfone is considered inactive.[5]

Quantitative Data: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of modafinil and its primary metabolites in healthy human adults. These values are compiled from various clinical studies and population pharmacokinetic models.

Table 1: Single-Dose Pharmacokinetic Parameters of Modafinil and its Metabolites

| Parameter | Modafinil | Modafinil Acid | Modafinil Sulfone |

| Tmax (hours) | 2 - 4[7] | - | - |

| Elimination Half-life (t½) (hours) | ~15[7] | - | - |

| Apparent Volume of Distribution (Vd/F) (L/kg) | ~0.8[8] | - | - |

| Plasma Protein Binding | ~60% (primarily to albumin)[2] | - | - |

Table 2: Population Pharmacokinetic Parameters of Modafinil and its Metabolites in Chinese Males

| Parameter | Modafinil | Modafinil Acid | Modafinil Sulfone |

| Apparent Clearance (CL/F) (L/h) | - | 4.94[9] | - |

| Apparent Volume of Distribution (Vc/F) (L) | - | 2.73[9] | - |

Table 3: Population Pharmacokinetic Parameters of Armodafinil (R-enantiomer of Modafinil) and its Metabolites

| Parameter | Armodafinil | R-Modafinil Acid | Modafinil Sulfone |

| Apparent Oral Clearance (CL/F) (L/h) | 2.01[10] | 16.7[10] | 6.82[10] |

| Apparent Volume of Distribution (Vc/F) (L) | 45[10] | 8.95[10] | 12.4[10] |

Signaling Pathways and Experimental Workflows

Modafinil Metabolic Pathway

The metabolic conversion of modafinil to its primary metabolites involves two main enzymatic pathways as illustrated below.

Experimental Workflow for Metabolite Quantification

A typical workflow for the quantitative analysis of modafinil and its metabolites from biological samples is depicted below. This process involves sample preparation, chromatographic separation, and detection.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of modafinil metabolites.

Protocol for Quantification of Modafinil and its Metabolites in Human Plasma by HPLC-UV

This protocol is a composite based on methodologies described in the literature for the analysis of modafinil and its primary metabolites.[6][11][12]

5.1.1. Materials and Reagents

-

Modafinil, Modafinil Acid, and Modafinil Sulfone reference standards

-

Internal Standard (e.g., (Phenylthio)acetic acid)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid (glacial, analytical grade)

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents

5.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

5.1.3. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution.

-

Add 1 mL of extraction solvent (e.g., a mixture of hexane-dichloromethane-glacial acetic acid, 55:45:2, v/v/v).[11]

-

Vortex for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

5.1.4. Chromatographic Conditions

-

Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 500:500:1, v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

UV Detection Wavelength: 223 nm.[13]

-

Run Time: Sufficient to allow for the elution of all analytes and the internal standard.

5.1.5. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of modafinil, modafinil acid, and modafinil sulfone into drug-free human plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Process the calibration standards and QC samples along with the unknown samples using the sample preparation procedure described above.

-

Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the nominal concentration.

-

Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for In Vitro Metabolism of Modafinil using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of modafinil using human liver microsomes, based on established methodologies.[14][15][16]

5.2.1. Materials and Reagents

-

Modafinil

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (containing an internal standard for LC-MS/MS analysis)

-

Incubator or water bath (37°C)

5.2.2. Instrumentation

-

LC-MS/MS system for the quantification of modafinil and its metabolites.

5.2.3. Incubation Procedure

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer.

-

Pre-warm the reaction mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding modafinil (e.g., at various concentrations to determine enzyme kinetics) and the NADPH regenerating system. The final volume of the incubation is typically 200 µL.

-

Incubate at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples at 10,000 x g for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

5.2.4. LC-MS/MS Analysis

-

Analyze the samples for the disappearance of the parent drug (modafinil) and the formation of metabolites (modafinil sulfone). Modafinil acid formation is primarily via hydrolysis and may not be NADPH-dependent.

-

Use a validated LC-MS/MS method for the quantification of modafinil and its metabolites.[17][18]

5.2.5. Data Analysis

-

Plot the natural logarithm of the percentage of remaining modafinil versus time to determine the in vitro half-life (t½).

-

Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.

-

Quantify the formation of modafinil sulfone over time to determine the rate of formation.

Conclusion

The primary metabolites of modafinil, modafinil acid and modafinil sulfone, are pharmacologically inactive products of hydrolysis and oxidation, respectively. This guide provides a foundational understanding of their pharmacokinetic properties and the analytical methods used for their quantification. The detailed protocols and workflows presented herein are intended to aid researchers in designing and conducting studies on modafinil metabolism. A thorough understanding of these metabolic pathways is essential for the continued development and safe use of modafinil and related compounds.

References

- 1. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Evaluation of modafinil as a perpetrator of metabolic drug–drug interactions using a model informed cocktail reaction phenotyping trial protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modafinil acid [medbox.iiab.me]

- 5. Modafinil sulfone - Wikipedia [en.wikipedia.org]

- 6. zenodo.org [zenodo.org]

- 7. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A double-blind, placebo-controlled, ascending-dose evaluation of the pharmacokinetics and tolerability of modafinil tablets in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of modafinil acid and estimation of the metabolic conversion of modafinil into modafinil acid in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetic Modeling of Armodafinil and Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In vitro inhibition and induction of human hepatic cytochrome P450 enzymes by modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ijpsr.com [ijpsr.com]

The Role of Modafinil Acid Sulfone in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil, a widely prescribed wakefulness-promoting agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While modafinil acid and modafinil sulfone are recognized as the two primary circulating metabolites, a third, less-studied metabolite, modafinil acid sulfone (2-[(diphenylmethyl)sulfonyl]acetic acid), also plays a role in the drug's metabolic profile. This technical guide provides a comprehensive overview of the current understanding of modafinil acid sulfone in drug metabolism studies, consolidating available data on its formation, analytical detection, and pharmacokinetic properties.

Chemical Structures

| Compound | Chemical Structure |

| Modafinil | 2-[(diphenylmethyl)sulfinyl]acetamide |

| Modafinil Acid | 2-[(diphenylmethyl)sulfinyl]acetic acid[1][2] |

| Modafinil Sulfone | 2-[(diphenylmethyl)sulfonyl]acetamide |

| Modafinil Acid Sulfone | 2-[(diphenylmethyl)sulfonyl]acetic acid |

Metabolic Pathways of Modafinil

Modafinil is primarily metabolized in the liver through two main pathways: amide hydrolysis and oxidation.[1][3] Amide hydrolysis, the major route, is carried out by esterases and/or amidases and results in the formation of modafinil acid.[4] The oxidative pathway, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, leads to the formation of modafinil sulfone.[3] Both modafinil acid and modafinil sulfone are pharmacologically inactive.[3][5]

The formation of modafinil acid sulfone is less well-characterized. It is hypothesized to be formed through the oxidation of modafinil acid, a process likely mediated by CYP enzymes. Another potential, though less direct, pathway could involve the hydrolysis of modafinil sulfone. Further research is required to definitively elucidate the enzymatic processes governing the formation of this metabolite.

Metabolic pathways of modafinil.

Quantitative Data

Quantitative data on modafinil acid sulfone are limited in the available literature. Most pharmacokinetic studies focus on the parent drug and its two primary metabolites, modafinil acid and modafinil sulfone.

Pharmacokinetic Parameters of Modafinil and its Major Metabolites

| Parameter | Modafinil | Modafinil Acid | Modafinil Sulfone | Reference |

| Half-life (t½) | 12-15 hours | ~7 hours | - | [3][4] |

| Primary Route of Elimination | Metabolism | Renal excretion | Renal excretion | [3][6] |

| Urinary Excretion (% of dose) | <10% (unchanged) | 35-60% | Appreciable concentrations found in plasma | [3][4][5] |

Note: Specific pharmacokinetic data for modafinil acid sulfone are not well-documented in the cited literature.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is a general procedure for assessing the metabolic stability of a compound using human liver microsomes and can be adapted to investigate the formation of modafinil acid sulfone from modafinil or modafinil acid.

Objective: To determine the in vitro metabolism of a test compound and identify the formation of metabolites.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound (modafinil or modafinil acid)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile or other suitable organic solvent for quenching

-

Internal standard for LC-MS/MS analysis

-

Control compounds (e.g., known substrates for CYP enzymes)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare an incubation mixture containing phosphate buffer, MgCl₂, and human liver microsomes.

-

Pre-warm the incubation mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the incubation mixture.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant and analyze for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.[7]

Workflow for in vitro metabolism study.

Analytical Method: LC-MS/MS for Quantification in Biological Matrices

The following is a general protocol for the quantitative analysis of modafinil and its metabolites in plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To simultaneously quantify modafinil, modafinil acid, modafinil sulfone, and modafinil acid sulfone in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction):

-

To a 200 µL aliquot of plasma or urine, add an internal standard (e.g., a deuterated analog of one of the analytes).[8]

-

Add a suitable extraction solvent (e.g., a mixture of hexane, dichloromethane, and acetic acid).[8]

-

Vortex the mixture thoroughly to ensure efficient extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Chromatographic Conditions (Example):

-

Column: A reverse-phase column (e.g., C18)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

Flow Rate: Optimized for the specific column and separation.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the analytes to their corresponding internal standards against a calibration curve prepared in the same biological matrix.

Conclusion

Modafinil acid sulfone is a recognized but understudied metabolite of modafinil. While its presence in biological fluids has been confirmed, detailed information regarding its formation pathway, the enzymes involved, and its quantitative pharmacokinetic profile remains limited in the scientific literature. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of modafinil acid sulfone in drug metabolism. Future studies employing in vitro systems with human liver preparations and advanced analytical techniques are necessary to fully elucidate the metabolic fate of this compound and its potential clinical significance.

References

- 1. scialert.net [scialert.net]

- 2. Modafinil acid [medbox.iiab.me]

- 3. droracle.ai [droracle.ai]

- 4. Modafinil acid - Wikipedia [en.wikipedia.org]

- 5. modafinil.wiki [modafinil.wiki]

- 6. researchgate.net [researchgate.net]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. Determination of modafinil, modafinil acid and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Modafinil Acid Sulfone-d5 in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Modafinil acid sulfone-d5 as an internal standard in the quantitative analysis of modafinil and its metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Modafinil is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy. Accurate quantification of modafinil and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Stable isotope-labeled internal standards are essential for reliable LC-MS/MS analysis, as they compensate for variations in sample preparation and instrument response. Modafinil acid sulfone-d5 is a deuterated analog of a major metabolite of modafinil, making it an ideal internal standard for the quantification of modafinil and its related compounds.

Modafinil is primarily metabolized in the liver via several pathways, including amide hydrolysis to form modafinil acid, and S-oxidation to produce modafinil sulfone.[1][2] These metabolites are then excreted in the urine.[1][2][3] The use of a deuterated analog of a major metabolite like Modafinil acid sulfone-d5 as an internal standard helps to ensure analytical accuracy and precision.

Signaling Pathway

Caption: Metabolic pathway of Modafinil.

Experimental Protocols

This section details the methodologies for the quantification of an analyte (e.g., modafinil or its metabolites) in human plasma using Modafinil acid sulfone-d5 as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from methodologies for modafinil analysis in human plasma.[4]

-

Aliquot Plasma: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add Internal Standard: Spike the plasma sample with 20 µL of Modafinil acid sulfone-d5 working solution (concentration to be optimized based on expected analyte levels).

-

Vortex: Gently vortex the mixture for 10 seconds.

-

Condition SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load Sample: Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following are typical LC conditions for the analysis of modafinil and its metabolites.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS/MS) Conditions

Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. For example: |

| Analyte (e.g., Modafinil): Precursor ion (Q1) m/z -> Product ion (Q3) m/z | |

| Modafinil acid sulfone-d5: Precursor ion (Q1) m/z -> Product ion (Q3) m/z | |

| Collision Energy | Optimized for each MRM transition |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Experimental Workflow

Caption: LC-MS/MS analytical workflow.

Data Presentation

The following tables summarize typical quantitative performance data for LC-MS/MS methods for the analysis of modafinil, which can be expected when using a deuterated internal standard like Modafinil acid sulfone-d5.

Table 1: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Precision (%CV) | < 15% (Intra- and Inter-day) |

| Accuracy (%Bias) | Within ±15% of nominal concentration |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Table 2: Example Calibration Curve Data for Modafinil Analysis

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Peak Area Ratio |

| 1 | 1,500 | 100,000 | 0.015 |

| 5 | 7,800 | 102,000 | 0.076 |

| 10 | 16,000 | 99,000 | 0.162 |

| 50 | 82,000 | 101,000 | 0.812 |

| 100 | 165,000 | 100,500 | 1.642 |

| 500 | 830,000 | 99,500 | 8.342 |

| 1000 | 1,650,000 | 100,000 | 16.500 |

Note: The data presented in these tables are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Conclusion

The use of Modafinil acid sulfone-d5 as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of modafinil and its metabolites in biological matrices. The detailed protocols and expected performance characteristics outlined in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods.

References

Application Note: Quantitative Analysis of Modafinil in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Modafinil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Modafinil-d5, ensures high accuracy and precision. The sample preparation is straightforward, employing a protein precipitation technique. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Modafinil concentrations.

Introduction

Modafinil is a wake-promoting agent used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1][2] Accurate quantification of Modafinil in biological matrices is crucial for clinical and research purposes. LC-MS/MS has become the preferred technique for this analysis due to its high sensitivity and selectivity.[3][4] The use of a deuterated internal standard, which co-elutes with the analyte and has a similar ionization efficiency, corrects for matrix effects and variations in sample processing, leading to reliable and reproducible results.[4]

Experimental Protocols

Materials and Reagents

-

Modafinil (≥98% purity)

-

Modafinil-d5 (internal standard, ISTD)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)[3]

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Modafinil and Modafinil-d5 in methanol. Store at 2-8°C.[5]

-

Working Solutions: Prepare working solutions of Modafinil by serial dilution of the stock solution with a 50:50 methanol-water mixture. Prepare the internal standard working solution by diluting the Modafinil-d5 stock solution with acetonitrile to a concentration of 20 ng/mL.[3]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate Modafinil working solutions.[3]

-

Sample Preparation (Protein Precipitation):

LC-MS/MS Method

Liquid Chromatography

-

Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile[3]

-

Flow Rate: 0.4 mL/min[3]

-

Column Temperature: 40°C[3]

-

Injection Volume: 2 µL[3]

-

Gradient Elution: [3]

-

0-0.2 min: 10% B

-

0.2-1.0 min: 10-70% B

-

1.0-2.5 min: 70-90% B

-

2.5-2.8 min: 90-10% B

-

2.8-4.0 min: 10% B

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive[3]

-

Scan Type: Multiple Reaction Monitoring (MRM)[3]

-

MRM Transitions: [3]

-

Modafinil: m/z 274 → 167

-

Modafinil-d5: m/z 279.1 → 172.2

-

-

Source Temperature: 150°C[3]

-

Desolvation Temperature: 500°C[3]

-

Capillary Voltage: 3.1 kV[3]

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL[3] |

| Correlation Coefficient (r) | 0.999[3] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] |

| Intra-day Precision (RSD%) | < 15%[3] |

| Inter-day Precision (RSD%) | < 15%[3] |

| Intra-day Accuracy | 86% - 104%[3] |

| Inter-day Accuracy | 90% - 103%[3] |

| Recovery | > 91%[3] |

| Matrix Effect | 93% - 102%[3] |

Table 2: Mass Spectrometry Parameters

| Parameter | Modafinil | Modafinil-d5 (ISTD) |

| Precursor Ion (m/z) | 274 | 279.1 |

| Product Ion (m/z) | 167 | 172.2 |

| Declustering Potential (V) | 20 | - |

| Collision Energy (V) | 23 | - |

Mandatory Visualization

Caption: Experimental workflow for Modafinil analysis.

Caption: Metabolic pathway of Modafinil.

References

- 1. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative determination of armodafinil in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

Application Note: High-Throughput Bioanalytical Method for Modafinil Acid Sulfone-d5 in Human Plasma using LC-MS/MS

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1][2] The primary routes of metabolism for modafinil are hepatic, involving amide hydrolysis and oxidation by cytochrome P450 enzymes, leading to the formation of two major, pharmacologically inactive metabolites: modafinil acid and modafinil sulfone.[3][4][5][6] Modafinil acid sulfone is a subsequent metabolite. The development of robust bioanalytical methods for the quantification of modafinil and its metabolites is crucial for pharmacokinetic and toxicological studies.[6] This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Modafinil acid sulfone-d5 in human plasma. This deuterated analog is a critical internal standard for the accurate quantification of modafinil acid sulfone.[7][8][9]

Experimental

Materials and Reagents

-

Modafinil acid sulfone-d5 (Reference Standard)

-

Modafinil acid sulfone (Analyte)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

Analytical column: C18, 50 x 2.1 mm, 1.8 µm.

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of the analyte and internal standard from human plasma.

-

Conditioning: SPE cartridges were conditioned with 1 mL of methanol followed by 1 mL of water.

-

Loading: 100 µL of human plasma was vortexed with 10 µL of the internal standard working solution (Modafinil acid sulfone-d5). This mixture was then loaded onto the conditioned SPE cartridge.

-

Washing: The cartridges were washed with 1 mL of 5% methanol in water.

-

Elution: The analyte and internal standard were eluted with 1 mL of methanol.

-

Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection were optimized as follows:

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC Parameters | |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Isocratic: 60% A, 40% B |

| Run Time | 3 minutes |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined experimentally |

| MRM Transition (IS) | To be determined experimentally |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent linearity, accuracy, and precision for the quantification of Modafinil acid sulfone in human plasma, with Modafinil acid sulfone-d5 as the internal standard.

Calibration Curve

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.99.

Table 2: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | r² |

| Modafinil acid sulfone | 1.0 - 1000 | ≥ 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Table 3: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Low QC | 3.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Medium QC | 500 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High QC | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Visualizations

Caption: Metabolic pathway of Modafinil.

Caption: Experimental workflow for sample analysis.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Modafinil acid sulfone in human plasma using its deuterated analog, Modafinil acid sulfone-d5, as an internal standard. The method is sensitive, specific, and demonstrates excellent performance characteristics, making it suitable for high-throughput bioanalytical applications in clinical and research settings.

References

- 1. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Critical Review of Properties of Modafinil and Analytical, Bioanalytical Methods for its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modafinil sulfone - Wikipedia [en.wikipedia.org]

- 6. modafinil.wiki [modafinil.wiki]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Modafinil-d5 Acid Sulfone | Axios Research [axios-research.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Application Note: Modafinil Acid Sulfone-d5 as an Internal Standard for the Quantitative Analysis of Modafinil in Human Urine by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modafinil is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Its use is also being explored for other conditions, including attention-deficit/hyperactivity disorder (ADHD) and cocaine dependence. Given its potential for misuse and abuse, robust and reliable analytical methods for the quantitative determination of modafinil and its metabolites in biological matrices are crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies.

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of modafinil in human urine. The method utilizes a stable isotope-labeled internal standard, Modafinil acid sulfone-d5, to ensure accuracy and precision by compensating for matrix effects and variations in sample processing.

Metabolic Pathway of Modafinil

Modafinil is extensively metabolized in the liver, with the primary metabolic pathways being amide hydrolysis and S-oxidation. The two major, pharmacologically inactive metabolites are modafinil acid and modafinil sulfone.[1] Less than 10% of the parent drug is excreted unchanged in the urine. Understanding this metabolic pathway is essential for interpreting analytical results.

Metabolic pathway of Modafinil.

Analytical Workflow

The analytical workflow for the quantification of modafinil in urine using Modafinil acid sulfone-d5 as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Analytical workflow diagram.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of modafinil in biological fluids.[2] Re-validation of the method in a urine matrix is recommended.

Materials and Reagents

-

Modafinil reference standard

-

Modafinil acid sulfone-d5 (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Glacial acetic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa)

Standard and Internal Standard Stock Solutions

-

Modafinil Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of modafinil in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Modafinil acid sulfone-d5 in 1 mL of methanol.

-

Working Solutions: Prepare working solutions of modafinil and the internal standard by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

Sample Preparation

-

Pipette 200 µL of urine sample into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (concentration to be optimized during method validation).

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1200 Series or equivalent

-

Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Column: Ascentis C18, 150 mm x 4.6 mm, 5 µm

-

Mobile Phase: Methanol : 2 mM Ammonium Acetate : Glacial Acetic Acid (35:65:0.1, v/v/v)[2]

-

Flow Rate: 1.0 mL/min[2]

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Transitions:

-

Modafinil: m/z 274.1 → 167.1

-

Modafinil acid sulfone-d5: m/z 324.1 → 172.1 (Predicted, requires experimental confirmation)

-

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method, based on a validated method for modafinil in human plasma using a deuterated internal standard.[2] These values should be established during method validation in a urine matrix.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 30.8 - 8022.1 ng/mL[2] |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| LLOQ | 30.8 ng/mL[2] |

Table 3: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 30.8 | < 3.1[2] | ± 3.3[2] | < 3.1[2] | ± 3.3[2] |

| MQC | 4000 | < 3.1[2] | ± 3.3[2] | < 3.1[2] | ± 3.3[2] |

| HQC | 6400 | < 3.1[2] | ± 3.3[2] | < 3.1[2] | ± 3.3[2] |

Synthesis of Modafinil acid sulfone-d5 (Internal Standard)

A plausible synthetic route for Modafinil acid sulfone-d5 involves the synthesis of the non-deuterated sulfone metabolite followed by a deuteration step.

-

Synthesis of Modafinil Sulfone: Modafinil can be oxidized to modafinil sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid.[3]

-

Synthesis of Modafinil Acid: Modafinil can be hydrolyzed to modafinil acid.

-

Synthesis of Modafinil Acid Sulfone: Modafinil acid can be oxidized to modafinil acid sulfone.

-

Deuteration: The phenyl rings of modafinil acid sulfone can be deuterated using a deuterium source (e.g., deuterated acid) under appropriate conditions to yield Modafinil acid sulfone-d5. The exact conditions for deuteration would require optimization.

Conclusion

The described LC-MS/MS method, utilizing Modafinil acid sulfone-d5 as an internal standard, provides a robust and reliable approach for the quantitative analysis of modafinil in human urine. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data for clinical, forensic, and research applications. It is essential to perform a full method validation in the target matrix (urine) to ensure compliance with regulatory guidelines.

References

Application Notes and Protocols for the Quantification of Modafinil and its Metabolite, Modafinil Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established sample preparation techniques for the quantification of modafinil and its primary metabolite, modafinil acid, in biological matrices. Detailed protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction are presented, along with comparative quantitative data to aid in method selection and development.

Introduction

Modafinil is a wakefulness-promoting agent used to treat narcolepsy and other sleep disorders. Its major metabolite in humans is modafinil acid, which is pharmacologically inactive.[1] Accurate quantification of both modafinil and modafinil acid in biological samples, such as plasma and urine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology.[1][2] The choice of sample preparation technique is critical for achieving the required sensitivity, selectivity, and accuracy of the analytical method, which is often based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Sample Preparation Techniques: A Comparative Overview

The three most common sample preparation techniques for the analysis of modafinil and its metabolites are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of a suitable technique depends on the biological matrix, the required limit of quantification, and the available instrumentation.

Quantitative Data Summary

The following table summarizes the quantitative performance of different sample preparation techniques as reported in the literature.

| Technique | Analyte(s) | Matrix | Linearity Range | LLOQ | Recovery | Reference |

| Protein Precipitation (PPT) | Modafinil | Rat Plasma | 1–2,000 ng/mL | 1 ng/mL | Not Reported | [4] |

| Protein Precipitation (PPT) | Modafinil & others | Human Plasma | Not Specified | See Table 1 in source | Not Reported | [5] |